molecular formula C20H25NO3 B5039326 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinol

1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinol

Cat. No. B5039326
M. Wt: 327.4 g/mol
InChI Key: XJGQGPCPQKCNON-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s appearance and its uses .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is biologically active, this involves studying how it interacts with biological systems. It may include the compound’s targets in the body, its effects on these targets, and its overall effect on the body .

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-23-20-12-17(13-21-11-5-8-18(22)14-21)9-10-19(20)24-15-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,18,22H,5,8,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGQGPCPQKCNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCC(C2)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5426449

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